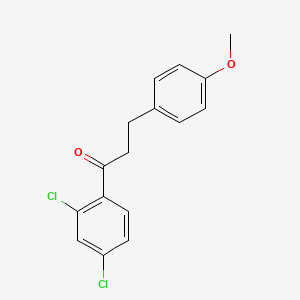

2',4'-Dichloro-3-(4-methoxyphenyl)propiophenone

Description

2',4'-Dichloro-3-(4-methoxyphenyl)propiophenone is a substituted propiophenone derivative featuring a dichlorinated benzophenone moiety and a 4-methoxyphenyl group attached to the propanone chain. Its molecular formula is C₁₆H₁₄Cl₂O₂, with a molecular weight of approximately 309.17 g/mol (calculated based on analogs) . The compound’s structure includes:

- 2',4'-Dichloro substitution: Electron-withdrawing chlorine atoms at the 2' and 4' positions on the benzophenone ring.

- 4-Methoxyphenyl group: An electron-donating methoxy group at the para position of the phenyl ring on the propanone chain.

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O2/c1-20-13-6-2-11(3-7-13)4-9-16(19)14-8-5-12(17)10-15(14)18/h2-3,5-8,10H,4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGUQTMCYYSKTHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644292 | |

| Record name | 1-(2,4-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-25-5 | |

| Record name | 1-(2,4-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Dichloro-3-(4-methoxyphenyl)propiophenone typically involves the reaction of 2,4-dichlorobenzoyl chloride with 4-methoxyphenylacetic acid in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the final product is ensured through rigorous quality control measures, including chromatography and spectroscopy techniques .

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dichloro-3-(4-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2',4'-Dichloro-3-(4-methoxyphenyl)propiophenone is a chemical compound with diverse applications in scientific research, medicinal chemistry, and agrochemical applications.

Scientific Research Applications

This compound is used as an intermediate in the synthesis of more complex organic molecules. It is also utilized as a tool in biochemical assays to explore enzyme interactions and cellular processes.

Applications in Medicinal Chemistry

The compound has demonstrated potential in various therapeutic applications:

- Antimicrobial Activity: Studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

- Anticancer Properties: Research indicates that this compound may inhibit certain cancer cell lines, potentially through mechanisms involving enzyme inhibition or disruption of cellular signaling pathways.

Agrochemical Applications

Due to its antimicrobial properties, this compound is being investigated for use as a pesticide or herbicide. Its ability to inhibit microbial growth positions it as a potential candidate for agricultural applications aimed at controlling pests and diseases in crops.

Antimicrobial Studies

A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of several bacterial strains, suggesting its use as a lead compound for antibiotic development.

Cancer Research

In vitro studies showed that the compound induced apoptosis in cancer cell lines, indicating potential as an anticancer agent.

Names and Identifiers

Mechanism of Action

The mechanism of action of 2’,4’-Dichloro-3-(4-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The presence of chlorine and methoxy groups influences its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Differences

The compound belongs to a class of dichlorinated propiophenones with diverse substituents. Below is a comparative analysis with notable analogs:

Table 1: Structural and Physicochemical Comparison

<sup>a</sup> LogP (octanol-water partition coefficient) indicates lipophilicity; higher values suggest greater lipid solubility.

Electronic and Steric Effects

- Methoxy vs. Methyl/Thiomethyl : The methoxy group (–OCH₃) in the target compound is electron-donating, enhancing resonance stabilization of the phenyl ring. In contrast, methyl (–CH₃) and thiomethyl (–SCH₃) groups in analogs (e.g., ) provide steric bulk but lack significant electronic effects.

- Asymmetric substitutions (e.g., 2',5'-Cl in ) may reduce symmetry-dependent interactions.

Biological Activity

2',4'-Dichloro-3-(4-methoxyphenyl)propiophenone, a member of the propiophenone family, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its therapeutic potential.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features two chlorine atoms and a methoxy group attached to a phenyl ring, contributing to its unique electrophilic characteristics and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of chloro and methoxy substituents enhances its electrophilicity, allowing it to participate in biochemical pathways that may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes, leading to reduced production of inflammatory mediators.

- Receptor Modulation : It may act on certain receptors, influencing cellular signaling pathways associated with various physiological responses.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Its mechanism likely involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Cytotoxicity and Cancer Research

Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. This property could be attributed to its ability to induce apoptosis in malignant cells, making it a candidate for further investigation in cancer therapy.

Case Studies

| Study | Findings |

|---|---|

| Study 1 : Antimicrobial Activity | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria. |

| Study 2 : Anti-inflammatory Effects | Showed significant reduction in pro-inflammatory cytokines in vitro. |

| Study 3 : Cytotoxicity | Induced apoptosis in cancer cell lines, with IC50 values indicating potent activity. |

Comparative Analysis

When compared to similar compounds such as 2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone, this compound exhibits distinct biological profiles due to its unique substitution pattern. This structural difference influences both its reactivity and biological activity.

Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone | Dimethyl groups increase lipophilicity | Moderate antimicrobial effects |

| 2',6'-Dimethyl-3-(3-methoxyphenyl)propiophenone | Similar structure with different methoxy position | Limited cytotoxicity |

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 2',4'-Dichloro-3-(4-methoxyphenyl)propiophenone with high purity?

- Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst selection) to minimize byproducts. For example, chlorination steps require precise stoichiometric control to avoid over-halogenation, as seen in structurally similar compounds like 3-Chloro-N-(4-methoxyphenyl)-2,2-dimethylpropanamide . Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) is essential. Validate purity using HPLC with UV detection (λ = 254 nm) and confirm absence of residual solvents via GC-MS .

Q. How can researchers characterize the molecular structure of this compound to resolve ambiguities in substituent positions?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Compare - and -NMR chemical shifts with analogs like 3-(4-CHLOROPHENYL)-4'-METHOXYPROPIOPHENONE (CAS 111302-55-7) to confirm substitution patterns .

- X-ray crystallography : Resolve positional isomerism by analyzing bond angles and electron density maps, as demonstrated for halogenated propiophenones .

- FT-IR : Identify carbonyl (C=O) and methoxy (C-O) stretching frequencies (1680–1720 cm and 1250–1270 cm, respectively) .

Q. What safety protocols are mandatory for handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods and personal protective equipment (gloves, goggles, lab coats) due to potential skin/eye irritation and inhalation hazards, as advised for structurally related chlorinated phenols .

- Store in inert atmospheres (argon/nitrogen) to prevent degradation, aligning with protocols for halogenated aromatic ketones .

- Dispose of waste via licensed chemical treatment facilities to avoid environmental contamination, per guidelines for chlorinated intermediates .

Advanced Research Questions

Q. How can contradictory data on the compound’s reactivity in nucleophilic substitution reactions be resolved?

- Methodological Answer :

- Kinetic studies : Compare reaction rates under varying conditions (e.g., polar aprotic solvents vs. protic solvents) to identify solvent effects. For example, DMF may enhance nucleophilicity compared to ethanol .

- Isotopic labeling : Use -labeled methoxy groups to track substitution pathways via mass spectrometry .

- Computational modeling : Apply DFT calculations (e.g., B3LYP/6-31G*) to predict activation energies for competing reaction pathways .

Q. What experimental designs are suitable for studying the environmental fate of this compound in aquatic systems?

- Methodological Answer :

- Photodegradation studies : Exclude light with amber glass controls while irradiating samples (λ = 290–400 nm) to simulate sunlight. Monitor degradation products via LC-QTOF-MS, as done for benzophenone derivatives .

- Bioaccumulation assays : Use model organisms (e.g., Daphnia magna) to measure bioconcentration factors (BCFs), referencing protocols for polychlorinated biphenyls .

- Sediment adsorption : Conduct batch experiments with varying organic carbon content to assess partitioning coefficients () .

Q. How can researchers address discrepancies in reported biological activity of this compound in pharmacological screens?

- Methodological Answer :

- Dose-response validation : Replicate assays (e.g., cytotoxicity, enzyme inhibition) across multiple cell lines (HEK293, HepG2) to rule out cell-specific artifacts .

- Metabolite profiling : Incubate the compound with liver microsomes (human/rat) to identify active/inactive metabolites via UPLC-MS/MS .

- Target engagement assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm direct binding to purported molecular targets .

Data Contradiction Analysis

Q. Why do computational predictions of logP values for this compound differ from experimental measurements?

- Methodological Answer :

- Solvent system bias : Experimental logP values (e.g., shake-flask method) can vary due to pH or ionic strength. Standardize conditions using buffers (pH 7.4) and octanol/water partitioning .

- Software limitations : Compare results from multiple algorithms (e.g., ALOGPS, XLogP3) and cross-validate with experimental data for halogenated aromatics .

- Conformational effects : Account for rotational isomers in computational models, as methoxy and chloro groups may adopt low-energy conformations not captured in 2D descriptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.